Azithromycin-d3 is a deuterated derivative of azithromycin, a widely used macrolide antibiotic. This compound is primarily utilized as an internal standard in analytical chemistry, particularly for the quantification of azithromycin in various biological and environmental samples. The incorporation of deuterium atoms enhances the stability and detection capabilities of azithromycin-d3 in mass spectrometry techniques, such as gas chromatography-mass spectrometry and liquid chromatography-mass spectrometry .
Azithromycin-d3 is synthesized from azithromycin through deuteration processes, where hydrogen atoms in the azithromycin molecule are replaced with deuterium. This process can involve using deuterated solvents or reagents during the synthesis phase . The compound is commercially available from various suppliers, including SynZeal and MedchemExpress, which provide high-quality reference standards for research purposes .
The synthesis of azithromycin-d3 involves several key steps:
The technical details surrounding the synthesis can vary based on the specific methodologies employed by different laboratories. Commonly used reagents include deuterated solvents like deuterated dimethyl sulfoxide or deuterated water, which facilitate the incorporation of deuterium into the azithromycin structure .
The molecular structure of azithromycin-d3 retains the core structure of azithromycin but features deuterium atoms instead of hydrogen at designated positions. The chemical formula for azithromycin-d3 is C15H18D3N3O2, reflecting its modified hydrogen content due to deuteration.
Azithromycin-d3 can participate in various chemical reactions similar to its non-deuterated counterpart:
Common reagents for these reactions include potassium permanganate for oxidation, sodium borohydride for reduction, and various nucleophiles such as amines under basic conditions for substitution reactions. The choice of conditions significantly influences the products formed .
Azithromycin-d3 functions similarly to azithromycin, exerting its effects by inhibiting bacterial protein synthesis. It binds to the 50S ribosomal subunit of bacteria, blocking peptide translocation and thus preventing the growth and reproduction of susceptible bacteria.
Azithromycin-d3 serves multiple roles in scientific research:
The strategic application of stable isotopic labeling has revolutionized drug metabolism and pharmacokinetic studies over recent decades. Deuterium (²H), a non-radioactive hydrogen isotope with twice the atomic mass of protium (¹H), serves as an ideal label due to its minimal steric impact on molecular conformation. When incorporated into drug molecules like azithromycin, deuterium atoms create a distinct mass signature detectable by mass spectrometry without significantly altering chemical reactivity or biological activity [1] [3]. This enables researchers to differentiate between administered compounds and endogenous metabolites in complex biological systems.
Azithromycin-d3 exemplifies the sophisticated application of deuterium labeling in addressing analytical challenges associated with macrolide antibiotics. Its primary research applications include:
The synthesis precision required for azithromycin-d3 focuses on site-specific deuteration at the N-methyl position of the desosamine sugar moiety, ensuring isotopic purity >99% to avoid analytical interference. This specificity distinguishes it from randomly deuterated forms and underscores its reliability as an analytical standard in regulated bioanalysis [9] [10].
Table 1: Properties of Azithromycin Isotopologues
Property | Azithromycin | Azithromycin-d3 | Azithromycin-¹³C,d3 |
---|---|---|---|
CAS Number | 83905-01-5 | 163921-65-1 | N/A |
Molecular Formula | C₃₈H₇₂N₂O₁₂ | C₃₈H₆₉D₃N₂O₁₂ | C₃₇¹³CH₆₉D₃N₂O₁₂ |
Molecular Weight | 748.98 g/mol | 752.00 g/mol | 753.00 g/mol |
Primary Application | Therapeutic agent | Internal standard | Tracer for advanced metabolic studies |
Labeling Position | N/A | Desosamine N-methyl | Desosamine N-methyl + ¹³C |
Azithromycin belongs to the azalide subclass of macrolide antibiotics, characterized by a unique 15-membered lactone ring structure derived from erythromycin. The core structural modification involves the insertion of a methyl-substituted nitrogen atom at position 9a of the aglycone ring, replacing the carbonyl group present in erythromycin. This modification confers enhanced acid stability and improved tissue penetration compared to earlier macrolides [2] [4]. The molecule comprises three critical structural components: a desosamine sugar (containing the dimethylamino group), a cladinose sugar, and the modified macrocyclic lactone ring [4] [8].
The deuterated analog azithromycin-d3 maintains this intricate architecture with precise isotopic substitution at the methyl group attached to the dimethylamino nitrogen on the desosamine moiety. This strategic labeling position was selected because this methyl group remains metabolically stable during hepatic processing, ensuring the deuterium labels persist through metabolic transformations. The structural formula can be represented as:
CC@HC@HC@@HC(OC@@HCC)=O [1] [6].
Functionally, azithromycin exerts its antibacterial effects through selective inhibition of bacterial protein synthesis. It binds to the 23S rRNA component of the 50S ribosomal subunit near the peptidyl transferase center, sterically blocking the exit tunnel for nascent peptides. This binding mechanism partially occludes the ribosomal tunnel (approximately 100Å long and 10-20Å wide), preventing peptide chain elongation and leading to bacteriostatic effects against susceptible organisms [2] [8]. The deuterated version maintains this mechanism identically, as isotopic substitution does not alter receptor binding affinity.
Deuterated pharmaceutical standards like azithromycin-d3 have become indispensable tools in modern analytical chemistry, primarily due to their near-identical chemical properties coupled with distinct mass differences. This combination enables unprecedented analytical precision when quantifying drugs and metabolites in complex biological matrices. The deuterium atoms create a predictable mass shift of +3 Da compared to the unlabeled compound, allowing clear differentiation via mass spectrometry while maintaining co-elution in chromatographic separation systems [6] [9].
The primary analytical applications of azithromycin-d3 include:
The analytical validation of azithromycin quantification methods using azithromycin-d3 involves comprehensive characterization including HPLC purity (>99%), isotopic enrichment (>99% D3), and extensive spectral verification through ¹H NMR, ¹³C NMR, 2D-COSY, HSQC, HMBC, and mass spectrometry [9] [10]. This rigorous characterization ensures the deuterated standard performs predictably without introducing analytical artifacts.
Table 2: Analytical Applications of Azithromycin-d3
Application Domain | Specific Use Case | Analytical Technique | Benefit of Deuterated Standard |
---|---|---|---|
Bioavailability Studies | Plasma concentration profiling | LC-MS/MS | Corrects for matrix effects and recovery variations |
Tissue Distribution | Drug penetration into phagocytes and lung tissue | HPLC-MS/MS | Enables precise quantification at low concentrations |
Metabolic Profiling | Identification of N-demethylated metabolites | HRMS/MS | Differentiates drug metabolites from endogenous compounds |
Microbial Uptake | Azithromycin accumulation in bacteria | LC-MS with stable isotope labeling | Tracks antibiotic internalization without chemical alteration |
Formulation Analysis | Drug release kinetics from novel delivery systems | LC-MS | Distinguishes released drug from excipient interference |
The implementation of azithromycin-d3 in analytical workflows has significantly advanced our understanding of azithromycin's pharmacokinetic profile, particularly its extensive tissue distribution and concentration within immune cells. Research utilizing this deuterated standard has demonstrated azithromycin's exceptional ability to penetrate phagocytes and fibroblasts, achieving intracellular concentrations up to 200-fold higher than plasma levels. This distribution pattern underpins the antibiotic's efficacy against intracellular pathogens like Chlamydia and Legionella species [2] [8]. Furthermore, studies employing azithromycin-d3 have elucidated the drug's prolonged terminal half-life (approximately 68 hours), which correlates with its sustained release from tissue compartments and supports abbreviated dosing regimens in clinical practice [2] [4] [8].
CAS No.: 57236-36-9
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: 85815-37-8